Litchinol B

Tyrosinase Kinetics Enzyme Mechanism Melanogenesis

Litchinol B is a precisely characterized, uncompetitive tyrosinase inhibitor (Ki=5.70 μM) and a modified tocotrienol monomer from Litchi chinensis. It provides superior potency vs. kojic acid and is essential for reproducible melanogenesis studies. Unlike generic mixtures, its monomeric activity is validated—dimers are inactive. Purchase ensures accurate SAR, enzyme-substrate complex analysis, and reliable HPLC standardization.

Molecular Formula C29H42O4
Molecular Weight 454.6 g/mol
Cat. No. B12367033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitchinol B
Molecular FormulaC29H42O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O
InChIInChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1
InChIKeyVFXYUSYDBLQNKJ-XXQNOWRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Litchinol B: A Quantitatively Validated Uncompetitive Tyrosinase Inhibitor from Litchi Roots


Litchinol B (compound 2) is a modified tocotrienol monomer isolated from the roots of Litchi chinensis [1]. It functions as a non-competitive/uncompetitive tyrosinase inhibitor with a precisely characterized inhibition constant (Ki) of 5.70 μM [2]. This compound belongs to a distinct subclass of vitamin E-related tocotrienols and serves as a critical chemical probe for studying melanogenesis pathways, where its defined inhibitory mechanism differentiates it from standard competitive inhibitors like kojic acid [1][3].

Procurement Risk Alert: Why Generic Tyrosinase Inhibitors Cannot Substitute for Litchinol B


In research settings, substituting Litchinol B with a generic tyrosinase inhibitor (e.g., kojic acid, arbutin, or generic tocotrienol mixtures) is not scientifically equivalent due to three documented factors: (1) Litchinol B exhibits an uncompetitive inhibition mechanism [1], which targets the enzyme-substrate complex rather than the free enzyme, fundamentally altering kinetic parameters and biological outcomes; (2) The compound demonstrates greater inhibitory potency than the industry standard kojic acid in the same assay system [1]; and (3) Not all tocotrienol monomers from L. chinensis possess activity—dimers (compounds 3-4) were inactive [1]. Consequently, generic substitution compromises experimental reproducibility and leads to erroneous structure-activity relationship (SAR) conclusions in melanogenesis research.

Litchinol B Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Mechanistic Differentiation: Uncompetitive Inhibition Profile of Litchinol B

Kinetic analysis definitively established that Litchinol B (compound 2) acts as an uncompetitive tyrosinase inhibitor with a precisely determined inhibition constant (Ki) of 5.70 μM [1]. This mechanism is fundamentally distinct from that of the standard tyrosinase inhibitor kojic acid, which operates as a competitive inhibitor [2]. Uncompetitive inhibition implies that Litchinol B binds exclusively to the enzyme-substrate complex, an attribute that profoundly alters dose-response relationships and cannot be replicated by competitive inhibitors.

Tyrosinase Kinetics Enzyme Mechanism Melanogenesis

Potency Advantage Over Kojic Acid: Quantitative Inhibition Comparison

In a comprehensive evaluation of tocotrienol derivatives from L. chinensis roots, Litchinol B (along with monomers 1-2 and 5-6) displayed tyrosinase inhibitory activity that was quantitatively assessed as 'greater than kojic acid' in the same assay [1]. While specific IC50 values for Litchinol B were not reported in the primary study, the Ki value of 5.70 μM [1] provides a precise binding affinity metric. For context, kojic acid typically exhibits IC50 values in the range of 16-30 μM in mushroom tyrosinase assays [2], suggesting Litchinol B demonstrates superior or comparable potency.

Tyrosinase Inhibition Potency Comparison Cosmeceutical Research

Intra-Class Selectivity: Litchinol B Activity Relative to Inactive Tocotrienol Dimers

The study by Wisetsai et al. (2024) evaluated all tocotrienol derivatives (compounds 1-6) isolated from L. chinensis roots. While monomers 1-2 (litchinols A and B) and 5-6 displayed potent anti-tyrosinase activity, the walsurol dimers (compounds 3 and 4) were inactive [1]. This intra-class selectivity confirms that the monomeric tocotrienol structure, as found in Litchinol B, is essential for enzyme inhibition. Additionally, among the active monomers, Litchinol B was selected as the 'representative' compound for detailed kinetic characterization [1], underscoring its relevance as a reference probe.

Structure-Activity Relationship Tocotrienol Selectivity Natural Product Chemistry

Structural Identity Verification: Analytical Data for Procurement Quality Control

Litchinol B is defined by a molecular formula of C29H42O4 and a molecular weight of 454.64 g/mol [1][2]. The compound's structure was rigorously elucidated using spectroscopic data and ECD spectra in the primary isolation study [3]. Reputable vendors such as MedChemExpress and TargetMol provide this compound with purity specifications (typically ≥98% by HPLC) and maintain analytical documentation (NMR, MS) [1][2]. In contrast, generic 'lychee extract' or 'tocotrienol complex' products lack batch-specific characterization data for Litchinol B content, making experimental reproducibility impossible.

Quality Control Analytical Chemistry Compound Authentication

Targeted Application Scenarios for Litchinol B Based on Verified Differentiation


Mechanistic Studies of Uncompetitive Tyrosinase Inhibition

Litchinol B is optimally suited as a chemical probe in enzymology studies investigating uncompetitive inhibition kinetics of tyrosinase. Its precisely determined Ki of 5.70 μM [1] enables researchers to model enzyme-substrate-inhibitor complex formation and validate computational docking studies that require an uncompetitive reference ligand. Generic competitive inhibitors like kojic acid cannot serve as proxies in these experiments due to their distinct binding modes [1][2].

Structure-Activity Relationship (SAR) Studies of Tocotrienol Derivatives

For natural product chemists and medicinal chemists optimizing tocotrienol-based tyrosinase inhibitors, Litchinol B serves as a critical active reference compound. The documented inactivity of dimeric tocotrienols (compounds 3-4) alongside the potent activity of Litchinol B [1] provides a clear SAR baseline: the monomeric scaffold is essential for activity. Researchers can use Litchinol B as a positive control when screening novel tocotrienol analogs or semisynthetic derivatives.

Melanogenesis Pathway Dissection and Hyperpigmentation Model Validation

In cellular models of melanogenesis (e.g., B16F10 melanoma cells), Litchinol B is employed as a validated tyrosinase inhibitor to establish proof-of-concept for pathway modulation. Its activity 'greater than kojic acid' in enzymatic assays [1] positions it as a potent tool for distinguishing tyrosinase-dependent effects from off-target mechanisms. Procuring Litchinol B ensures that observed reductions in melanin content are attributable to a well-characterized, uncompetitive tyrosinase inhibition mechanism.

Quality Control Reference for Litchi-Derived Natural Product Authentication

Analytical laboratories and botanical extract manufacturers require authenticated Litchinol B as a reference standard for HPLC and LC-MS quantification. The compound's defined molecular formula (C29H42O4) and MW (454.64) [1][2], along with published spectroscopic data [3], enable precise identification and quantification of Litchinol B in complex plant matrices. This application is critical for standardizing Litchi chinensis extracts used in cosmeceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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